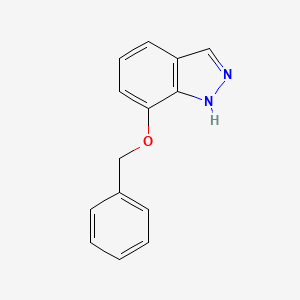

7-(Benzyloxy)-1H-indazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“7-(Benzyloxy)-1H-indazole” is a chemical compound that has been mentioned in the context of the synthesis of key intermediates for certain drugs . It appears to play a significant role in the synthesis of the influenza antiviral drug baloxavir marboxil .

Synthesis Analysis

The synthesis of “7-(Benzyloxy)-1H-indazole” involves a process to prepare a key chiral intermediate for the influenza antiviral drug baloxavir marboxil . This process includes a novel preparation of 2-(2,2-dimethoxyethoxy) ethanamine with more convenient and safer manipulation . The process has been successfully demonstrated on a 50g scale with a yield of 66.4% in 3 steps .

Molecular Structure Analysis

While specific molecular structure analysis for “7-(Benzyloxy)-1H-indazole” was not found in the search results, it’s worth noting that compounds with similar structures, such as 7-hydroxycoumarins, have been used as fluorescent sensors for biological activities .

科学研究应用

Summary of the Application

“7-(Benzyloxy)-1H-indazole” is a part of a series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones that were investigated with the aim of identifying multiple inhibitors of cholinesterases (acetyl- and butyryl-, AChE and BChE) and monoamine oxidase B (MAO B) as potential anti-Alzheimer molecules .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety . The in vitro screening highlighted triple-acting compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

Results or Outcomes

The enzyme kinetics analysis toward AChE and docking simulations on the target enzymes were run in order to get insight into the mechanism of action and plausible binding modes .

2. Application in Antitubercular Agent Research

Summary of the Application

In the context of ongoing studies on chromane derivatives as inhibitors of the salicylate synthase from M. tuberculosis, a new compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .

Methods of Application or Experimental Procedures

The molecular structure of the new compound was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .

Results or Outcomes

The new compound was isolated, characterized, and then used in the following steps to yield a new product .

3. Application in Antioxidant, Antimicrobial, and Anti-inflammatory Research

Summary of the Application

In the search for significant biological agents for pathogenic causing deformities, four bidentate heterocyclic Schiff base ligands and their sixteen Co (II), Ni (II), Cu (II) and Zn (II) metal complexes were derived by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde .

Methods of Application or Experimental Procedures

The synthesized compounds were characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .

Results or Outcomes

The antioxidant ability of the compounds was examined by DPPH and ABTS assays while the antimicrobial (against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Rhizopus oryzae and Candida albicans microbial strains) and anti-inflammatory activities of the synthesized compounds were evaluated by serial dilution and egg albumin assays, respectively .

4. Application in Synthesis of Benzyl Ethers and Esters

Summary of the Application

“7-(Benzyloxy)-1H-indazole” can be used in the synthesis of benzyl ethers and esters .

Methods of Application or Experimental Procedures

A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise. The ice bath was replaced with an oil bath, which was gradually warmed .

Results or Outcomes

The reaction resulted in the formation of benzyl (arylmethyl) ethers .

5. Application in Anti-HIV Research

Summary of the Application

The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including anti-HIV effects .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .

Results or Outcomes

The in vitro screening highlighted compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

6. Application in Antitumor Research

Summary of the Application

The coumarin core, which includes “7-(Benzyloxy)-1H-indazole”, has been widely decorated to develop compounds showing diverse pharmacological activities, including antitumor effects .

Methods of Application or Experimental Procedures

The researchers started from a previously reported potent MAO B inhibitor and studied single-point modifications at the benzyloxy or at the basic moiety .

Results or Outcomes

The in vitro screening highlighted compounds showing nanomolar and selective MAO B inhibition along with IC50 against ChEs at the low micromolar level .

未来方向

While specific future directions for “7-(Benzyloxy)-1H-indazole” were not found in the search results, it’s clear that the compound plays a significant role in the synthesis of key intermediates for certain drugs . This suggests that it could continue to be an area of interest in pharmaceutical research.

属性

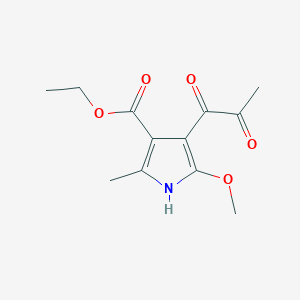

IUPAC Name |

7-phenylmethoxy-1H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)10-17-13-8-4-7-12-9-15-16-14(12)13/h1-9H,10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBMFSBSKPMBKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70658097 |

Source

|

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Benzyloxy)-1H-indazole | |

CAS RN |

351210-09-8 |

Source

|

| Record name | 7-(Benzyloxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70658097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Methylthio)benzyl]-1H-pyrrole-2-carbonitrile](/img/structure/B1387498.png)

![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![{3-[(Dimethylamino)sulfonyl]-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxalin-5-yl}acetic acid](/img/structure/B1387506.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)